Acide 2,6-diméthyl-4-(3-nitrophényl)pyridine-3,5-dicarboxylique, ester monométhylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

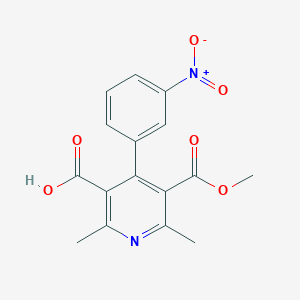

Nicardipine Related Compound 2 is a chemical compound with the molecular formula C16H14N2O6. This compound is known for its unique structure, which includes a pyridine ring substituted with dimethyl, nitrophenyl, and dicarboxylic acid ester groups. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Applications De Recherche Scientifique

Nicardipine Related Compound 2 has several scientific research applications:

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of drugs like benidipine , which is a calcium channel blocker

Pharmacokinetics

The compound’s molecular weight (33231 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.

Analyse Biochimique

Biochemical Properties

2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . By binding to these channels, it inhibits the influx of calcium ions, which can affect various cellular processes. Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .

Cellular Effects

The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester on cells are diverse and depend on the cell type and contextFor example, its interaction with calcium channels can lead to changes in intracellular calcium levels, affecting processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester may impact gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester exerts its effects through several mechanisms. One key mechanism is its ability to bind to calcium channels, thereby inhibiting calcium ion influx . This inhibition can lead to downstream effects on various cellular processes that depend on calcium signaling. Additionally, the compound may interact with specific enzymes, either inhibiting or activating their activity, which can result in changes in metabolic pathways and gene expression . These interactions highlight the compound’s potential as a modulator of cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cardiovascular function and reduced oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nicardipine Related Compound 2 typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity Nicardipine Related Compound 2.

Analyse Des Réactions Chimiques

Types of Reactions

Nicardipine Related Compound 2 undergoes various chemical reactions, including:

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Amines or alcohols as nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 2,6-Dimethyl-4-(3-aminophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-ethyl ester

- 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-(2-methoxyethyl)5-isopropyl ester

- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl Ester

Uniqueness

Nicardipine Related Compound 2 is unique due to its specific ester group, which can influence its reactivity and biological activity

Activité Biologique

Nicardipine Related Compound 2 (NR2), a derivative of the calcium channel blocker nicardipine, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of NR2's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Nicardipine Related Compound 2 has the molecular formula C4H6N2O and features a heterocyclic structure with two nitrogen atoms positioned at 1 and 3. Its chemical properties allow it to exhibit various biological activities, particularly in cardiovascular and oncological contexts .

Research indicates that NR2 may function similarly to nicardipine by inhibiting calcium influx through voltage-gated calcium channels. This mechanism is crucial in modulating vascular smooth muscle contraction and has implications for blood pressure regulation. Additionally, NR2 has been studied for its potential role in cancer treatment, particularly in chemoresistant prostate cancer (PCa) models.

Inhibition of EED Protein

Recent studies have identified NR2 as a putative inhibitor of the embryonic ectoderm development (EED) protein, which is part of the Polycomb Repressive Complex 2 (PRC2). This complex is involved in transcriptional repression through histone methylation. The inhibition of EED by NR2 disrupts noncanonical EZH2 signaling pathways, leading to apoptosis and cell cycle arrest in chemoresistant PCa cells .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of NR2:

Case Study 1: Chemoresistant Prostate Cancer

In a preclinical study utilizing the C4-2B-TaxR prostate cancer model, NR2 was shown to significantly inhibit tumor growth when administered at a concentration of 12.3 μM. Flow cytometry analyses indicated that treatment with NR2 led to cell cycle arrest at both G1-S and G2-M checkpoints, with a notable accumulation of apoptotic cells . Western blotting confirmed increased cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, indicating a robust apoptotic response.

Case Study 2: Vascular Effects

In another study examining the effects of nicardipine formulations, including NR2, on vascular smooth muscle cells, it was found that these compounds effectively modulated calcium influx, leading to vasodilation and reduced blood pressure in hypertensive models. This highlights NR2's potential therapeutic applications beyond oncology .

Safety Profile

While NR2 exhibits promising therapeutic effects, it is essential to consider its safety profile. Common adverse reactions associated with nicardipine include flushing, headache, dizziness, and tachycardia. A case report highlighted a dose-related anaphylactoid reaction in a patient receiving nicardipine infusion for blood pressure control during an acute medical event . Such findings underscore the need for careful monitoring when utilizing NR2 in clinical settings.

Propriétés

IUPAC Name |

5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLPPWLKFWCWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.